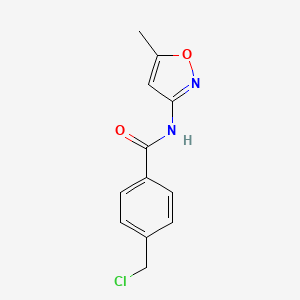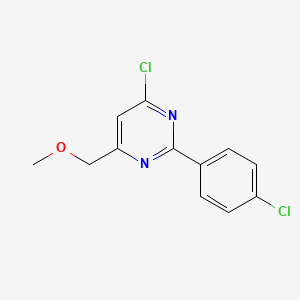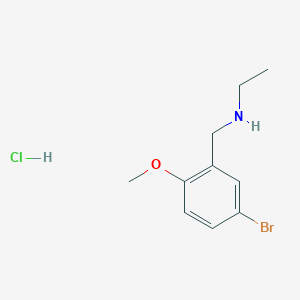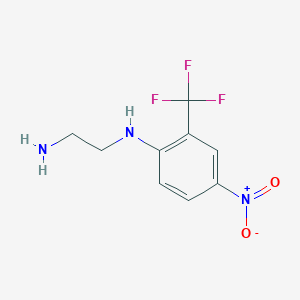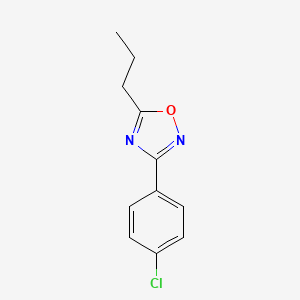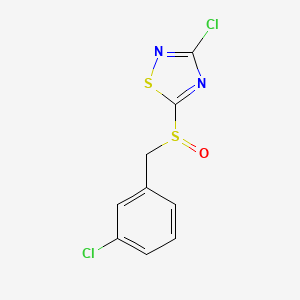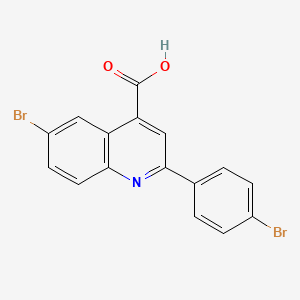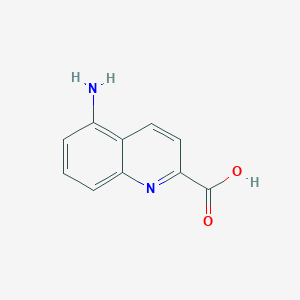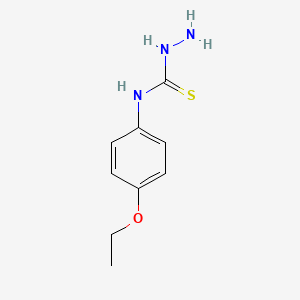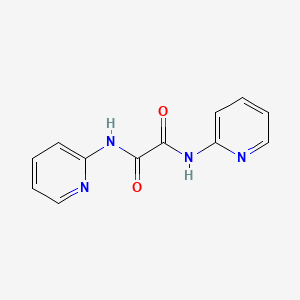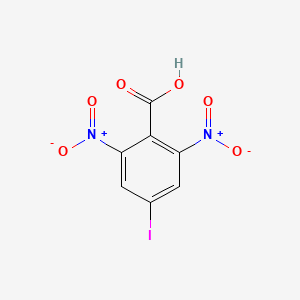![molecular formula C12H9ClOS B1608022 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone CAS No. 51335-90-1](/img/structure/B1608022.png)
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone
Übersicht
Beschreibung
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone, also known as 4-chloro-2-thienyl ethanone, is a synthetic compound used in a range of scientific research applications. It is a member of the thienyl family, which is a group of compounds that contain a sulfur atom linked to a carbon atom. This compound has been studied extensively due to its potential therapeutic and pharmacological effects.
Wissenschaftliche Forschungsanwendungen
Organic Building Blocks
This compound is used as an organic building block in the field of chemistry . Organic building blocks are often used in the synthesis of complex organic compounds, including pharmaceuticals, polymers, and dyes.
Research Use
The compound is marked for research use only , indicating that it’s likely used in laboratory settings for various types of scientific research. This could include studying its properties, reactions with other compounds, and potential applications.
Synthesis of Pyrrol-3-one Derivatives
A related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, has been synthesized using a base-catalyzed intramolecular cyclization of a compound that includes a 4-chlorophenyl group and a thiophen-2-yl group . This suggests that “1-(5-(4-Chlorophenyl)thiophen-2-yl)ethanone” could potentially be used in similar synthetic pathways.
Computational Studies
The compound has been studied in its solid form using various computational methods, including the PBE–GGA and PBEsol–GGA functionals, with a set of plane wave functions and an augmented wave projector . This suggests that it could be used in computational chemistry research to study its properties and behavior.
Thermodynamic Properties
The compound’s thermodynamic properties may have been studied, as suggested by a reference to the Thermodynamics Research Center (TRC) data . Understanding a compound’s thermodynamic properties can be crucial in many fields, including materials science, chemical engineering, and physical chemistry.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . This could potentially lead to downstream effects such as changes in cellular metabolism and signaling.
Pharmacokinetics
Similar compounds have shown to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects, potentially leading to the inhibition of the growth of certain pathogens.
Action Environment
Similar compounds have shown to bioaccumulate in aquatic organisms , suggesting that environmental factors such as the presence of water bodies could potentially influence the action of the compound.
Eigenschaften
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLXJWEZWEMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377036 | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone | |
CAS RN |
51335-90-1 | |
| Record name | 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51335-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



